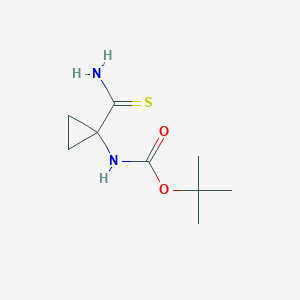

tert-Butyl (1-carbamothioylcyclopropyl)carbamate

Overview

Description

Tert-Butyl (1-carbamothioylcyclopropyl)carbamate, or TBCC, is an organic compound used in various scientific research applications. It is a versatile compound with a range of biochemical and physiological effects. TBCC is synthesized using a specific method and can be used for a variety of lab experiments.

Scientific Research Applications

Organic Synthesis

In organic synthesis, tert-Butyl (1-carbamothioylcyclopropyl)carbamate is utilized as an intermediate for the preparation of more complex chemical entities. Its unique structure allows for the introduction of the tert-butyl carbamate protecting group, which is pivotal in the synthesis of sensitive molecules. This compound can be involved in reactions such as asymmetric Mannich reactions , highlighting its versatility in creating chiral centers.

Medicinal Chemistry

Within medicinal chemistry, this compound finds its application in the development of pharmaceuticals. Its carbamate group is a common motif in drug molecules, often used to improve the pharmacokinetic properties of therapeutic agents . It can serve as a precursor in the synthesis of cyclopropyl derivatives, which are present in various drugs due to their ability to mimic the geometrical constraints of bioactive molecules.

Environmental Science

In environmental science, tert-Butyl (1-carbamothioylcyclopropyl)carbamate is explored for its potential use in environmental remediation. Its ability to form stable complexes with metals can be leveraged in processes aimed at removing toxic substances from water and soil.

Materials Science

The applications in materials science stem from the compound’s role in the synthesis of polymers and coatings. The tert-butyl group can act as a protective group during the polymerization process, allowing for the creation of materials with specific mechanical and chemical properties .

Biochemistry

In biochemistry, this compound is used as a building block for the synthesis of peptides and amino acids. The protection of the amino group by the tert-butyl carbamate is crucial in peptide synthesis, ensuring that the amino group does not engage in unwanted side reactions .

Pharmacology

Pharmacologically, tert-Butyl (1-carbamothioylcyclopropyl)carbamate is significant in the study of enzyme inhibition. The cyclopropyl group can be used to design inhibitors that fit into the active site of enzymes, thereby modulating their activity in a controlled manner .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference compound in various chromatographic techniques. Its distinct chemical signature allows for the calibration of instruments and the validation of analytical methods .

Chemical Engineering

From a chemical engineering perspective, tert-Butyl (1-carbamothioylcyclopropyl)carbamate is involved in process optimization. Its stability under different conditions makes it a candidate for studying reaction kinetics and thermodynamics, which are essential for designing efficient industrial chemical processes .

Safety And Hazards

properties

IUPAC Name |

tert-butyl N-(1-carbamothioylcyclopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2S/c1-8(2,3)13-7(12)11-9(4-5-9)6(10)14/h4-5H2,1-3H3,(H2,10,14)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXULZLWFLXCUBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1-carbamothioylcyclopropyl)carbamate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride](/img/structure/B1396994.png)

![ethyl 5-[(cyclohexylamino)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate hydrochloride](/img/structure/B1396997.png)

![N-[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]-ethanamine dihydrochloride](/img/structure/B1396998.png)

![1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidinehydrochloride](/img/structure/B1397000.png)

![Benzyl 4-{[(3,4-dimethylphenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1397001.png)

![4-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/structure/B1397003.png)

![2-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/structure/B1397004.png)

![4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]-piperidine hydrochloride](/img/structure/B1397006.png)

![ethyl 4-{[(2,3-dihydro-1H-inden-5-yl)carbamoyl]amino}benzoate](/img/structure/B1397010.png)